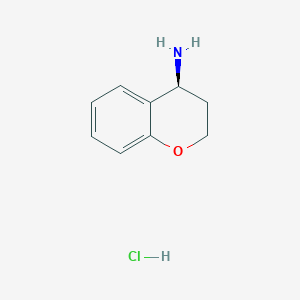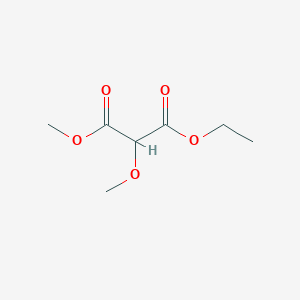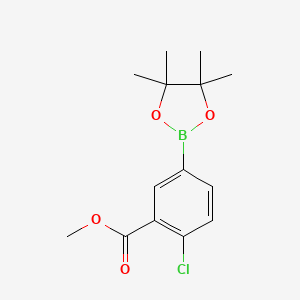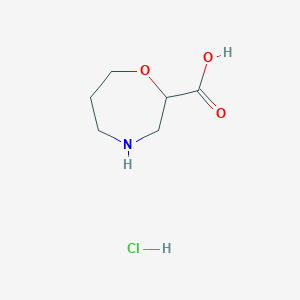![molecular formula C8H17NS B1425372 [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine CAS No. 1339109-16-8](/img/structure/B1425372.png)
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, also known as 1-CEET, is a cyclic amine compound that has been used in various scientific research applications. It is a synthetic compound that has been used as a model compound for studying the structure and reactivity of cyclic amines. It is a versatile compound that can be used for a variety of research studies, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. In
Scientific Research Applications
Antitumor Agents and Cell Death : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, shows potential as an antitumor agent. It induces programmed cell death (PCD) in sensitive cell types by superinducing spermidine/spermine N1-acetyltransferase (SSAT) and generating oxidative stress through H2O2 production (Ha et al., 1997).
Ethylene Inhibition in Fruits and Vegetables : 1-Methylcyclopropene (1-MCP), a derivative, is extensively researched for its role in inhibiting ethylene perception in fruits and vegetables, thereby improving their postharvest quality. It has been found to delay ripening and senescence in various fruits and vegetables, including apples, avocados, bananas, and tomatoes (Watkins, 2006).
Synthesis of Enamines : Research on cyclopropylketones, closely related to [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, has led to the preparation of various enamines. These compounds have potential applications in organic synthesis and pharmaceutical research (Pocar et al., 1975).
S-Adenosylmethionine Metabolism : The compound also contributes to understanding the role of S-adenosylmethionine (SAM) in biological systems. SAM is known for its involvement in various synthesis processes, including that of cyclopropyl fatty acids, showcasing the compound's relevance in biochemistry (Fontecave et al., 2004).
Breast Cancer Cell Death : Another study on CPENSpm showed its ability to induce programmed cell death in human breast cancer cells, highlighting its potential as an antineoplastic compound (McCloskey et al., 1995).
Marine Biology : The uptake and concentration of alkylamines like methylamine and ethylamine by marine diatoms offer insights into the transport and accumulation mechanisms of weak bases in marine biology. This can help understand environmental and ecological processes in marine systems (Wheeler & Hellebust, 1981).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSKUNNVUGXIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)

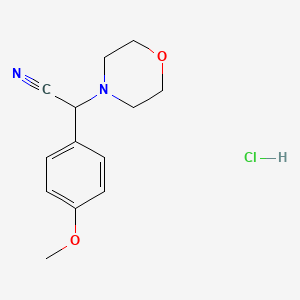
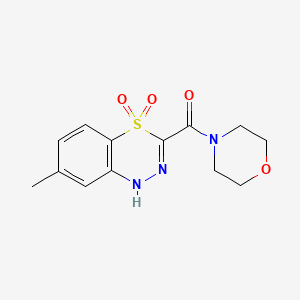
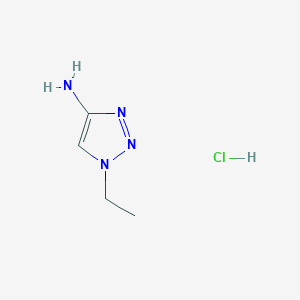
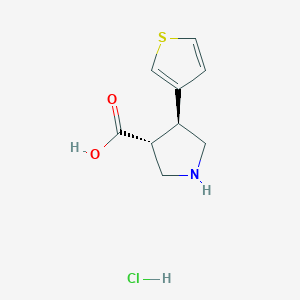
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
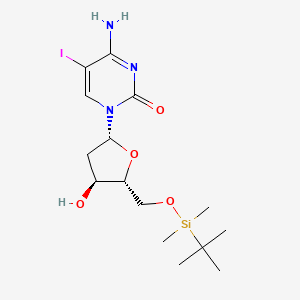
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
